2-(2-Methoxy-phenylsulfanyl)-ethanol
Description
Significance of Thioether Alcohols in Organic Synthesis
The importance of thioether alcohols in organic synthesis is multifaceted. The hydroxyl group can be readily converted into other functional groups or act as a directing group in stereoselective reactions. Simultaneously, the thioether linkage offers its own set of reactive possibilities, including oxidation to sulfoxides and sulfones, or participation in metal-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures from relatively simple precursors.
The synthesis of thioethers, including thioether alcohols, can be achieved through various methods. A common approach involves the dehydrative thioetherification of alcohols with thiols, which can be catalyzed by transition metals. Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, photochemical organocatalytic methods have emerged that enable the synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild conditions, avoiding the use of malodorous thiols. iciq.orgnih.govrecercat.catacs.org Another strategy involves the transformation of aryl alcohols into thioethers through a copper-catalyzed system that proceeds via oxygenation and decarboxylative functionalization. rsc.org
Research Context of 2-(2-Methoxy-phenylsulfanyl)-ethanol
This compound, with the chemical formula C9H12O2S, is a specific member of the thioether alcohol family. Its structure features a 2-hydroxyethyl group attached to a sulfur atom, which is in turn bonded to a benzene (B151609) ring bearing a methoxy (B1213986) group at the ortho position. The presence and position of the methoxy group can influence the compound's electronic properties, reactivity, and potential applications.
Despite the general interest in thioether alcohols, specific research exclusively focused on this compound is limited in publicly available scientific literature. Much of the existing research on related compounds tends to focus on the para-substituted isomer, 2-(4-methoxyphenyl)ethanol, or the analogous ether, 2-(2-methoxyphenoxy)ethanol. This highlights a potential gap in the comprehensive study of ortho-substituted methoxy-phenylsulfanyl derivatives.
Scope and Objectives of Academic Inquiry
The primary objective of academic inquiry into a compound like this compound would be to fully characterize its chemical and physical properties, develop efficient and selective synthetic routes, and explore its potential applications. A thorough investigation would involve detailed spectroscopic analysis to confirm its structure and understand its electronic nature. Furthermore, exploring its reactivity in various organic transformations would be crucial to establish its utility as a synthetic intermediate. Given the biological relevance of many organosulfur compounds, another avenue of research could involve investigating the potential bioactivity of this compound and its derivatives.
Due to the current scarcity of specific research data for this compound, the following sections will provide a framework based on the general properties and expected behavior of thioether alcohols, while clearly noting the absence of specific experimental data for the title compound.
Compound Identification and Properties
A crucial first step in the study of any chemical compound is the clear identification and tabulation of its fundamental properties.
| Identifier | Value |
| IUPAC Name | 2-(2-Methoxyphenyl)sulfanylethan-1-ol |
| CAS Number | 13290-20-5 |
| Molecular Formula | C9H12O2S |
| Molecular Weight | 184.26 g/mol |
| Canonical SMILES | COCC1=CC=CC=C1SCC(O) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylthio and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the ortho-substitution pattern.
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the ethanol-thioether side chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. C-O stretching would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching of the benzene ring would be seen in the 1450-1600 cm⁻¹ range. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water (H₂O) from the alcohol group, or cleavage of the C-S or C-C bonds of the side chain, providing further structural information.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFKBAONIIUPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302337 | |
| Record name | 2-[(2-Methoxyphenyl)thio]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-20-5 | |
| Record name | 2-[(2-Methoxyphenyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Methoxyphenyl)thio]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Methoxy Phenylsulfanyl Ethanol and Analogues
Direct Dehydrative Thioetherification Approaches
Direct dehydrative thioetherification offers a straightforward method for the formation of carbon-sulfur bonds, avoiding the pre-functionalization of starting materials often required in traditional methods. The success of this approach hinges on the effective activation of the alcohol's hydroxyl group to facilitate nucleophilic attack by the thiol. Both Lewis acids and transition-metal complexes have proven to be effective catalysts in this transformation.
Lewis Acid Catalysis in Thioetherification
Lewis acids activate the alcohol component by coordinating to the hydroxyl group, thereby making it a better leaving group. This facilitates the nucleophilic substitution by the thiol, leading to the formation of the desired thioether.
Zinc chloride (ZnCl₂) has emerged as an efficient and cost-effective Lewis acid catalyst for the dehydrative thioetherification of alcohols with thiols. In a notable study, a range of benzylic alcohols were successfully coupled with various thiophenols in the presence of a catalytic amount of zinc chloride under ambient conditions. researchgate.net This method provides a direct route to alkyl-aryl thioethers.
The general reaction scheme involves the treatment of a substituted thiophenol, such as 2-methoxythiophenol, with an alcohol like ethanol (B145695) in the presence of zinc chloride. The reaction proceeds through the activation of the alcohol by ZnCl₂, followed by nucleophilic attack of the thiolate.
| Thiol Substrate | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | Benzyl alcohol | ZnCl₂ (10 mol%) | Dichloromethane (B109758) | Room Temp. | 95 |
| 4-Methylthiophenol | Benzyl alcohol | ZnCl₂ (10 mol%) | Dichloromethane | Room Temp. | 92 |
| 4-Chlorothiophenol | 4-Methoxybenzyl alcohol | ZnCl₂ (10 mol%) | Dichloromethane | Room Temp. | 90 |
| 2-Methoxythiophenol | Ethanol | ZnCl₂ (10 mol%) | Dichloromethane | Room Temp. | 85 (estimated) |
Table 1: Zinc Chloride Mediated Synthesis of Thioethers
Gallium(III) triflate (Ga(OTf)₃) is another powerful Lewis acid that has been utilized for the direct substitution of alcohols with various nucleophiles, including thiols. chemrevlett.com Its high catalytic activity allows for the efficient formation of C-S bonds under relatively mild conditions. The reaction of a thiophenol with an alcohol in the presence of a catalytic amount of Ga(OTf)₃ in a suitable solvent like dichloromethane or dichloroethane leads to the corresponding thioether.
The substrate scope of this catalytic system is broad, accommodating a variety of substituted thiophenols and alcohols. While specific examples for the synthesis of 2-(2-Methoxy-phenylsulfanyl)-ethanol are not extensively detailed in readily available literature, the general applicability of this method suggests its potential for this specific transformation.
| Thiol Substrate | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | Benzyl alcohol | Ga(OTf)₃ (5 mol%) | Dichloroethane | 60 | 92 |
| 4-Bromothiophenol | 1-Phenylethanol | Ga(OTf)₃ (5 mol%) | Dichloroethane | 60 | 88 |
| 2-Naphthalenethiol | Cinnamyl alcohol | Ga(OTf)₃ (5 mol%) | Dichloroethane | 60 | 95 |
Table 2: Gallium Triflate Catalyzed Dehydrative Thioetherification
Transition-Metal-Catalyzed Dehydrative Thioetherification
Transition-metal catalysts offer an alternative and often milder approach to dehydrative thioetherification. These catalysts can operate through various mechanisms, including the formation of metal-alkoxide or metal-thiolate intermediates, to facilitate the C-S bond formation.
Beyond its role as a Lewis acid in the form of zinc halides, zinc-based catalytic systems have been employed for dehydrative thioetherification. The first report of a metal-catalyzed dehydrative thioetherification utilized zinc iodide (ZnI₂) to couple functionalized benzylic alcohols with a variety of thiols, achieving moderate to high yields. chemrevlett.com These reactions were typically carried out in solvents like dichloromethane or dichloroethane.
| Thiol Substrate | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | 4-Nitrobenzyl alcohol | ZnI₂ (50 mol%) | Dichloroethane | Reflux | 85 |
| Cysteine derivative | Benzhydrol | ZnI₂ (50 mol%) | Dichloromethane | Room Temp. | 71 |
| Thioacetic acid | 1-(4-Methoxyphenyl)ethanol | ZnI₂ (50 mol%) | Dichloroethane | Reflux | 99 |
Table 3: Zinc Iodide Catalyzed Dehydrative Thioetherification
| Thiol Substrate | Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Thiophenol | Benzyl alcohol | Ni Nanoparticles | Acetonitrile (B52724) | Room Temp. | 94 |
| 4-Chlorothiophenol | Cinnamyl alcohol | Ni Nanoparticles | Acetonitrile | Room Temp. | 92 |
| 1-Dodecanethiol | Benzyl alcohol | Ni Nanoparticles | Acetonitrile | Room Temp. | 88 |
Table 4: Nickel Nanoparticle Catalyzed Dehydrative Thioetherification
Molybdenum-Based Catalysis in Organic Transformations
Molybdenum-based catalysts have shown significant utility in organic synthesis, particularly in the formation of carbon-sulfur bonds. One prominent strategy for synthesizing thioethers, including β-hydroxy thioethers, is the "borrowing hydrogen" methodology. This approach involves the dehydrative coupling of alcohols and thiols.
The borrowing hydrogen mechanism catalyzed by molybdenum sulfides typically proceeds through the initial dehydrogenation of the alcohol to form an aldehyde intermediate. This is followed by the condensation of the aldehyde with a thiol to form a hemithioacetal, which then undergoes reductive dehydration to yield the thioether. This process is atom-economical as the only byproduct is water.
Recent research has demonstrated the effectiveness of alloyed molybdenum and tungsten sulfide (B99878) catalysts, such as {Mo₂.₈₉W₀.₁₁S₄}ₙ, for the thioetherification of a wide range of alcohols and thiols. nih.gov These heterogeneous catalysts exhibit high activity and reusability. The reaction is typically carried out at elevated temperatures in a solvent like toluene (B28343) under an inert atmosphere. nih.govnih.gov The catalytic activity is attributed to the presence of active sites on the defective basal planes of the sulfide materials. nih.gov
While a specific example for the synthesis of this compound using this method is not extensively documented, the general applicability of the borrowing hydrogen strategy suggests its potential for the reaction between 2-methoxythiophenol and ethylene (B1197577) glycol.
| Alcohol | Thiol | Catalyst | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Thiophenol | {Mo₂.₈₉W₀.₁₁S₄}ₙ | 97 |
| 4-Methylbenzyl alcohol | Thiophenol | {Mo₂.₈₉W₀.₁₁S₄}ₙ | 98 |
| 1-Phenylethanol | Thiophenol | {Mo₂.₈₉W₀.₁₁S₄}ₙ | 95 |
| 1-Octanol | 4-Methylbenzenethiol | {Mo₂.₈₉W₀.₁₁S₄}ₙ | 93 |
Organocatalytic and Photochemical Strategies
Organocatalytic and photochemical methods represent a growing field in organic synthesis, offering mild and selective reaction conditions. For the synthesis of β-hydroxy thioethers, the thiol-epoxy "click" reaction can be initiated photochemically. ntu.edu.sg This approach utilizes a photobase generator that, upon irradiation with light of a specific wavelength (e.g., 365 nm), releases a strong base such as 1,8-diazabicycloundec-7-ene (DBU). ntu.edu.sg
The photogenerated base then deprotonates the thiol, forming a thiolate anion. This potent nucleophile subsequently attacks the epoxide ring, leading to its opening and the formation of an alkoxide intermediate. Proton transfer from another thiol molecule to the alkoxide regenerates the thiolate and yields the final β-hydroxy thioether product. acs.org This catalytic cycle makes the process highly efficient. acs.org
This method is advantageous due to its insensitivity to air and moisture, low volume shrinkage during polymerization, and often does not require post-exposure baking. acs.org The reaction can be performed under ambient conditions, and its "click" nature ensures high efficiency and regioselectivity. ntu.edu.sg
Solid Acid Catalysis under Solvent-Free Conditions
The use of solid acid catalysts in solvent-free conditions aligns with the principles of green chemistry by reducing waste and simplifying product purification. Amorphous solid acids, such as silica-alumina with a low alumina (B75360) content, have been shown to be effective catalysts for the synthesis of thioethers from alcohols and thiols. nih.gov
In this method, the solid acid catalyst facilitates the direct substitution of the hydroxyl group of an alcohol with a thiol, with water as the only byproduct. nih.gov The reaction is typically carried out by heating a mixture of the alcohol, thiol, and the solid acid catalyst without any solvent. beilstein-journals.org The reaction rate is influenced by the electronic properties of the alcohol substrate. nih.gov This approach has been successfully applied to a variety of substrates, affording high yields of the corresponding thioethers. nih.gov
Another relevant example is the use of boron sulfonic acid [B(HSO₄)₃] as a solid acid catalyst for the regioselective ring-opening of epoxides with ammonium (B1175870) thiocyanate (B1210189) under solvent-free conditions. scielo.br This demonstrates the potential of solid acids to activate the epoxide ring towards nucleophilic attack, a principle that can be extended to thiol nucleophiles for the synthesis of β-hydroxy thioethers. scielo.br
| Alcohol | Thiol | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)ethanol | Thiophenol | SiAl 0.6 | 80 | 99 |
| Benzyl alcohol | Thiophenol | SiAl 0.6 | 80 | 95 |
| 1-Phenylethanol | Benzyl mercaptan | SiAl 0.6 | 80 | 98 |
| Cinnamyl alcohol | Benzyl mercaptan | SiAl 0.6 | 80 | 97 |
Ring-Opening Reactions of Epoxides with Thiols
The ring-opening of epoxides with thiols is one of the most direct and widely used methods for the synthesis of β-hydroxy thioethers. arkat-usa.orgnih.gov This reaction, often referred to as thiolysis of epoxides, can be catalyzed by bases, Lewis acids, or even proceed under catalyst-free conditions in water. arkat-usa.orgnih.gov
In the context of synthesizing this compound, the reaction would involve the nucleophilic attack of the 2-methoxythiophenolate anion on one of the carbon atoms of the ethylene oxide ring. Base-catalyzed conditions are common, where a base is used to deprotonate the thiol, thereby increasing its nucleophilicity. ntu.edu.sg The resulting thiolate then attacks the epoxide in an Sₙ2 fashion, leading to the formation of the β-hydroxy thioether after a proton workup. mdpi.com This reaction is highly efficient and is considered a "click" reaction due to its reliability and high yields. ntu.edu.sg
Various catalysts can be employed to facilitate this transformation, including organic bases, inorganic bases, and Lewis acids such as gallium triflate. nih.gov The reaction can also be carried out in environmentally friendly solvents like water, sometimes without the need for any catalyst. arkat-usa.org
Regioselectivity and Substituent Effects in Epoxide Ring Opening
The regioselectivity of the epoxide ring-opening reaction is highly dependent on the reaction conditions and the structure of the epoxide. When an unsymmetrical epoxide is used, the nucleophile can attack either the more substituted or the less substituted carbon atom of the epoxide ring.
Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile, in this case, the thiolate anion, will preferentially attack the less sterically hindered carbon atom of the epoxide. mdpi.com This results in the formation of a single regioisomer.
In the case of the synthesis of this compound from ethylene oxide, regioselectivity is not a concern as ethylene oxide is a symmetrical molecule. Any attack by the 2-methoxythiophenolate will lead to the desired product. However, if an analogue were to be synthesized from a substituted epoxide like propylene (B89431) oxide, the choice of reaction conditions would be crucial in determining the final product structure.
Adaptation of Williamson Ether Synthesis for Thioether Formation
The Williamson ether synthesis is a classical method for the preparation of ethers from an alkoxide and an alkyl halide. wikipedia.orgchemistrytalk.org This Sₙ2 reaction can be readily adapted for the synthesis of thioethers, where a thiolate anion acts as the nucleophile. chempedia.info
To synthesize this compound via this method, 2-methoxythiophenol would first be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding sodium or potassium 2-methoxythiophenolate. organic-synthesis.com This thiolate would then be reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The thiolate anion would displace the halide in an Sₙ2 reaction to form the desired C-S bond, yielding this compound. chemistrytalk.org
For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. wikipedia.org The choice of solvent is also important, with polar aprotic solvents like acetonitrile or DMF often being used to facilitate the Sₙ2 reaction. organic-synthesis.com
Other Synthetic Pathways for Related Thioether Alcohols
Beyond the aforementioned methods, other synthetic strategies can be employed for the synthesis of thioether alcohols. Dehydrative thioetherification of alcohols with thiols catalyzed by transition metals is a notable alternative. For instance, nanolayered cobalt-molybdenum sulfides have been shown to be effective catalysts for the C-S bond formation between a variety of alcohols and thiols. nih.gov This borrowing hydrogen approach, as discussed in the context of molybdenum catalysis, offers a sustainable route to thioethers. nih.gov
Synthesis of 2-(Phenylthio)ethanol (B1207423) and its Derivatives
2-(Phenylthio)ethanol is a key analogue and intermediate whose synthesis has been explored through several effective methods. The primary approaches include nucleophilic substitution, reduction reactions, and catalytic processes. smolecule.com
One of the most direct routes is the nucleophilic substitution reaction involving the ring-opening of epoxides. Specifically, the reaction of phenylthiol (thiophenol) with ethylene oxide under basic conditions yields 2-(phenylthio)ethanol. smolecule.com This method is a common strategy for creating β-hydroxy thioethers.
Alternative synthetic pathways include:
Reduction Reactions : 2-(Phenylthio)ethanol can be obtained by the reduction of corresponding thioesters or sulfoxides. smolecule.com
Catalytic Methods : Research has demonstrated the synthesis of 2-(phenylthio)ethanol and its derivatives using catalysts like aluminum phosphate (B84403) (AlPO₄) and palladium on aluminum phosphate (Pd/AlPO₄) in reactions with compounds such as 2-anilinoethanol (B49455) and 2-phenoxyethanol. smolecule.comsigmaaldrich.com
The utility of 2-(phenylthio)ethanol as a synthetic building block is well-established. It serves as a precursor in the synthesis of various heterocyclic compounds, including indole (B1671886), benzofuran (B130515), and benzothiophene (B83047). sigmaaldrich.comsigmaaldrich.com Furthermore, its derivatives have been synthesized for specific applications. For instance, a range of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been prepared via a three-component S N2 disubstitution reaction, highlighting a method for chain extension and derivatization. mdpi.com
| Method | Reactants | Conditions | Product | Reference |
| Nucleophilic Substitution | Phenylthiol, Ethylene Oxide | Basic conditions | 2-(Phenylthio)ethanol | smolecule.com |
| Reduction | Thioesters or Sulfoxides | Reducing agent | 2-(Phenylthio)ethanol | smolecule.com |
| Catalytic Reaction | 2-Anilinoethanol, etc. | AlPO₄ or Pd/AlPO₄ catalyst | 2-(Phenylthio)ethanol | smolecule.comsigmaaldrich.com |
| Three-Component S N2 | Disulfide, CAABC, TMSCN | EtOH, 100 °C | 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles | mdpi.com |
Preparation of 2-Methoxy-2-phenylethanol and Chiral Analogues
2-Methoxy-2-phenylethanol, an isomer of the target compound, and its chiral analogues are important molecules in stereoselective synthesis. The preparation of enantiomerically pure forms often relies on resolution techniques or asymmetric synthesis.
Resolution of racemic mixtures is a common approach. For example, the resolution of (2RS,3RS)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine, a related structure, was achieved using (+)-mandelic acid to isolate the (+)-(2S,3S) enantiomer. nih.gov Such classical resolution methods are crucial for obtaining chiral materials when asymmetric routes are not established. sciencenet.cn
For the separation and analysis of chiral alcohols like 2-methoxy-2-phenylethanol, advanced chromatographic techniques are employed. A gamma-cyclodextrin (B1674603) metal-organic framework (γ-CD MOF) has been successfully used as a stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers of various chiral aromatic alcohols, including 2-methoxy-2-phenylethanol. rsc.org This highlights the importance of specialized analytical methods in the preparation and quality control of chiral compounds.
The synthesis of these chiral building blocks is driven by their application in constructing more complex molecules, such as potential norepinephrine (B1679862) reuptake inhibitors. nih.gov
| Compound | Method | Key Reagent/Technique | Purpose | Reference |
| (±)-2-Methoxy-2-phenylethanol | Chromatographic Separation | γ-CD MOF packed column (HPLC) | Enantiomer separation | rsc.org |
| (±)-Related Morpholine Analogue | Classical Resolution | (+)-Mandelic acid | Isolation of (2S,3S) enantiomer | nih.gov |
Synthesis of β-Hydroxyalkyl Sulfoxides
β-Hydroxyalkyl sulfoxides represent the first oxidation state of β-hydroxy sulfides like this compound. Their synthesis is most commonly achieved through the controlled oxidation of the corresponding β-hydroxy sulfide.
A straightforward and efficient method involves a one-pot reaction sequence starting from an epoxide. First, the epoxide undergoes thiolysis (ring-opening with a thiol) to form the β-hydroxy sulfide. This intermediate is then oxidized in the same pot, typically using hydrogen peroxide, to yield the β-hydroxy sulfoxide (B87167) in good to excellent yields. nih.gov Other oxidizing agents, such as meta-chloroperbenzoic acid (MCPBA), are also effective for this transformation and can be used in solvents like ethyl acetate (B1210297) to ensure homogeneous conditions at low temperatures, which minimizes overoxidation to the sulfone. cdnsciencepub.com
An alternative strategy involves generating sulfenate anions from β-sulfinyl esters through a base-promoted retro-Michael reaction. mdpi.com These anions can then react with various electrophiles to produce a diverse range of sulfoxides. The precursor β-sulfinyl esters are typically prepared by the conjugate addition of a thiol to an acrylate, followed by selective oxidation of the resulting thioether intermediate. mdpi.com
The synthesis of precursor tert-butyl ω-hydroxyalkyl sulfoxides has been accomplished by reacting potassium tert-butyl-thiolate with appropriate halohydrins, followed by oxidation. cdnsciencepub.com These compounds serve as valuable intermediates for further transformations, such as the synthesis of sultines (cyclic sulfinate esters). cdnsciencepub.com
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| Epoxide, Thiol | 1. Catalyst (e.g., Ga(OTf)₃) 2. H₂O₂ | β-Hydroxy sulfide | β-Hydroxyalkyl sulfoxide | nih.gov |
| β-Hydroxy sulfide | MCPBA or tert-butyl hypochlorite | - | β-Hydroxyalkyl sulfoxide | cdnsciencepub.com |
| Thiol, Acrylate | 1. Base 2. Oxidant (e.g., MCPBA) | β-Thioether ester | β-Sulfinyl ester | mdpi.com |
| Halohydrin | Potassium tert-butyl-thiolate, Oxidant | tert-butyl ω-hydroxyalkyl sulfide | tert-butyl ω-hydroxyalkyl sulfoxide | cdnsciencepub.com |
Preparative Routes for Phenylsulfonyl Derivatives
Phenylsulfonyl derivatives, specifically β-hydroxyalkyl sulfones, are the highest oxidation state of β-hydroxy sulfides. The most common route to these compounds is the oxidation of the corresponding sulfide or sulfoxide. This oxidation can often be achieved using the same reagents as for sulfoxide synthesis (e.g., meta-chloroperbenzoic acid), but under more forceful conditions, such as higher temperatures or an excess of the oxidizing agent.
Specialized routes have also been developed for incorporating the phenylsulfonyl group into various molecular frameworks. For example, 3-amino-2-phenylsulfonylacrylonitrile serves as a versatile starting material. pleiades.online Its reaction with isothiocyanates followed by treatment with hydrochloric acid provides a convenient route to N3-substituted 5-phenylsulfonyl-thiouracils. pleiades.online
Another approach involves the synthesis of β-phenylsulfonyl nitroethylenes. These electron-deficient olefins are valuable intermediates in organic synthesis. tandfonline.com While not a direct synthesis of the target alcohol, these methods demonstrate established strategies for creating carbon-carbon bonds adjacent to a phenylsulfonyl group.
The phenylsulfonyl group is also widely used as a blocking and directing group in synthetic chemistry, for instance, in the preparation of substituted pyrroles. cdnsciencepub.com Although the specific application differs, the underlying chemistry for creating the phenylsulfonyl moiety is relevant.
Derivatization of 2-(Hydroxymethyl)phenylethanol
The derivatization of substituted phenylethanols, such as a conceptual 2-(hydroxymethyl)phenylethanol, primarily involves reactions of the alcohol functional group. Standard organic transformations can be applied to the primary hydroxyl group to create a variety of derivatives. These reactions include:
Esterification : Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis) to form esters.
Etherification : Conversion into ethers via methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Oxidation : Oxidation of the primary alcohol to an aldehyde using mild oxidizing agents (e.g., pyridinium (B92312) chlorochromate, PCC) or further to a carboxylic acid using stronger oxidizing agents (e.g., potassium permanganate (B83412), chromic acid).
Conversion to Halides : Replacement of the hydroxyl group with a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and a halogen source.
These derivatization reactions are fundamental in organic synthesis for modifying the properties of a molecule or for preparing it for subsequent coupling reactions.
Formation of 2-Hydroxyethanesulfonyl Chloride from 2-Mercaptoethanol (B42355)
The synthesis of 2-hydroxyethanesulfonyl chloride is a key transformation of the precursor 2-mercaptoethanol. This compound is notable as it is one of the first examples of a molecule that is simultaneously an alcohol and a sulfonyl chloride. researchgate.netcdnsciencepub.com
The most direct and readily available method for its preparation is the reaction of an aqueous solution of 2-mercaptoethanol with chlorine. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction proceeds effectively in an aqueous medium. The crude product can be extracted from the reaction mixture using solvents like methylene (B1212753) chloride to yield 2-hydroxyethanesulfonyl chloride as a liquid. cdnsciencepub.com
The mechanism of this aqueous chlorination is thought to involve a cyclic chlorooxasulfoxonium ion. cdnsciencepub.com The resulting 2-hydroxyethanesulfonyl chloride is a reactive intermediate. Its subsequent reactions with water or alcohols often proceed through an intramolecular cyclization to form a transient β-sultone (1,2-oxathietane 2,2-dioxide), which then undergoes nucleophilic ring-opening to give the final products. researchgate.netcdnsciencepub.comresearchgate.net
A related synthetic application involves reacting 2-mercaptoethanol with 2-aminoethyl hydrogen sulfate (B86663) in the presence of an inorganic base. The resulting intermediate, 2-(2'-hydroxyethylmercapto)ethylamine, can then undergo a simultaneous chlorination and oxidation reaction to produce 2-(2'-chloroethylsulfonyl)ethylamine hydrochloride. google.com
| Reactant | Reagent | Product | Key Features | Reference |
| 2-Mercaptoethanol | Chlorine (aqueous solution) | 2-Hydroxyethanesulfonyl chloride | Direct synthesis of a molecule with both alcohol and sulfonyl chloride groups. | researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.com |
| 2-Mercaptoethanol | 2-Aminoethyl hydrogen sulfate, Base, then Cl₂/Oxidation | 2-(2'-Chloroethylsulfonyl)ethylamine HCl | Multi-step synthesis to a related sulfonyl chloride derivative. | google.com |
Chemical Reactivity and Transformation Mechanisms of 2 2 Methoxy Phenylsulfanyl Ethanol Frameworks
Oxidation Reactions of the Thioether Moiety
The sulfur atom in the thioether moiety of 2-(2-Methoxy-phenylsulfanyl)-ethanol is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are fundamental in modifying the electronic and physical properties of the molecule.
Formation of Sulfoxides
The selective oxidation of the thioether to a sulfoxide (B87167) represents the first stage of oxidation. This transformation can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone.
Commonly employed reagents for this purpose include one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature to ensure selectivity. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.
Table 1: Exemplary Conditions for Sulfoxide Formation
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temperature | 2-(2-Methoxyphenylsulfinyl)ethanol |
Formation of Sulfones
Further oxidation of the sulfoxide, or the direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone. Sulfone formation significantly alters the geometry and electronic nature of the sulfur center, moving from a bent geometry in the thioether and sulfoxide to a tetrahedral geometry in the sulfone.
Reagents such as an excess of hydrogen peroxide, often in the presence of a catalytic amount of acid, or stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used for this transformation. The reaction conditions are generally more forcing than those required for sulfoxide formation.
Table 2: Exemplary Conditions for Sulfone Formation
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| Excess Hydrogen Peroxide (H₂O₂) | Acetic Acid | Reflux | 2-(2-Methoxyphenylsulfonyl)ethanol |
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in this compound is a versatile site for a variety of chemical modifications, including the formation of ethers and esters.
Etherification Reactions
The hydroxyl group can be converted to an ether through processes such as the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgwikipedia.orgbyjus.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.org The choice of the base and solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly used. masterorganicchemistry.com
Table 3: General Conditions for Williamson Ether Synthesis
| Base | Alkyl Halide (R-X) | Solvent | Product |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF | 1-Methoxy-2-(2-methoxy-phenylsulfanyl)-ethane |
Esterification and Mesylation
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. cetjournal.itchemguide.co.ukmedcraveonline.comyoutube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. organic-chemistry.orgnih.govgoogle.com Alternatively, the use of more reactive acylating agents like acetic anhydride (B1165640) or benzoyl chloride, often in the presence of a base like pyridine (B92270), provides a more efficient route to the corresponding esters. medcraveonline.com
Furthermore, the alcohol can be converted into a good leaving group by reacting it with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. commonorganicchemistry.commasterorganicchemistry.comgoogle.com This process, known as mesylation or tosylation, respectively, transforms the hydroxyl group into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.com
Table 4: Conditions for Esterification and Mesylation
| Reagent | Base | Solvent | Product |
|---|---|---|---|
| Acetic Anhydride | Pyridine | Dichloromethane | 2-(2-Methoxy-phenylsulfanyl)-ethyl acetate (B1210297) |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 2-(2-Methoxy-phenylsulfanyl)-ethyl benzoate |
Reactivity of the Aromatic Methoxy (B1213986) Group
The methoxy group attached to the aromatic ring is generally stable but can be cleaved under specific and often harsh conditions to yield the corresponding phenol (B47542). This demethylation is a synthetically useful transformation.
Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). libretexts.orgacs.org The reaction with BBr₃ is particularly effective and often proceeds at lower temperatures than with HBr. acs.org The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Another reagent that can be employed for demethylation is molten pyridinium (B92312) hydrochloride. mdma.ch
Table 5: Reagents for the Demethylation of the Aromatic Methoxy Group
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to Room Temperature | 2-(2-Hydroxy-phenylsulfanyl)-ethanol |
| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | 2-(2-Hydroxy-phenylsulfanyl)-ethanol |
Cleavage Reactions of Methoxy Ethers
The methoxy group on the aromatic ring is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol. This transformation is a common step in natural product synthesis and medicinal chemistry to unmask a reactive hydroxyl group.
Mechanism and Reagents: The cleavage of aryl methyl ethers typically proceeds via nucleophilic attack on the methyl group. The reaction is initiated by protonation of the ether oxygen by a strong acid, which makes it a better leaving group. masterorganicchemistry.com A strong nucleophile, usually a halide ion, then attacks the methyl carbon in an SN2 reaction. masterorganicchemistry.com
Common reagents used for this purpose include strong protic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comorganic-chemistry.org
Using Hydrogen Halides (HI, HBr): When treated with strong acids like HI, the ether oxygen is protonated. The iodide ion, a strong nucleophile, then attacks the methyl group, displacing the phenol as a leaving group. masterorganicchemistry.com If excess acid is used, the primary alcohol on the side chain may also be converted to an alkyl halide. masterorganicchemistry.com
Using Lewis Acids (BBr₃): Boron tribromide is a particularly effective reagent for cleaving aryl ethers under milder conditions than HI. The reaction involves coordination of the Lewis acidic boron to the ether oxygen, followed by intramolecular or intermolecular attack of a bromide ion on the methyl group. Subsequent hydrolysis yields the phenol.
Research Findings: While specific studies on the demethylation of this compound are not prevalent, the reactivity is well-established for structurally similar compounds. For instance, various aromatic methyl ethers can be deprotected using reagents like 2-(diethylamino)ethanethiol, which affords the corresponding phenols in good yields. organic-chemistry.org The choice of reagent can be critical to avoid unwanted side reactions involving the thioether or alcohol functionalities.
| Reagent | Mechanism Type | Typical Conditions | Expected Product |
| Hydrogen Iodide (HI) | SN2 | Reflux | 2-(2-Hydroxy-phenylsulfanyl)-ethanol |
| Boron Tribromide (BBr₃) | Lewis Acid-Assisted SN2 | -78 °C to rt, CH₂Cl₂ | 2-(2-Hydroxy-phenylsulfanyl)-ethanol |
| 2-(diethylamino)ethanethiol | Nucleophilic Demethylation | Reflux | 2-(2-Hydroxy-phenylsulfanyl)-ethanol |
Substitution Reactions
The primary alcohol of the ethanol (B145695) side chain is a key site for substitution reactions. The hydroxyl group itself is a poor leaving group, so it typically must be activated first. This can be achieved by protonation under acidic conditions or by converting it into a better leaving group, such as a tosylate, mesylate, or halide.
Activation and Substitution: Once activated, the carbon bearing the leaving group becomes susceptible to nucleophilic attack.
Conversion to Alkyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide.
Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the alcohol into a tosylate or mesylate, which are excellent leaving groups for subsequent SN2 reactions with a wide range of nucleophiles.
| Reaction Type | Reagent | Intermediate | Product with Nucleophile (Nu⁻) |
| Halogenation | Thionyl Chloride (SOCl₂) | 2-(2-Methoxy-phenylsulfanyl)-ethyl chloride | 2-(2-Methoxy-phenylsulfanyl)-ethyl-Nu |
| Tosylation | Tosyl Chloride (TsCl) / Pyridine | 2-(2-Methoxy-phenylsulfanyl)-ethyl tosylate | 2-(2-Methoxy-phenylsulfanyl)-ethyl-Nu |
| Mesylation | Mesyl Chloride (MsCl) / Pyridine | 2-(2-Methoxy-phenylsulfanyl)-ethyl mesylate | 2-(2-Methoxy-phenylsulfanyl)-ethyl-Nu |
Nucleophilic and Electrophilic Reactions of the Aromatic Ring
The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.com The thioether (-S-R) group is also activating and ortho, para-directing. In this molecule, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. The directing effects of both groups reinforce substitution at the position para to the methoxy group (position 5) and the position ortho to the methoxy group (position 3).
Common EAS reactions include:
Nitration: (H₂SO₄/HNO₃) to introduce a nitro (-NO₂) group.
Halogenation: (Br₂/FeBr₃) to introduce a halogen (-Br, -Cl).
Friedel-Crafts Alkylation/Acylation: (R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than EAS and requires the presence of strong electron-withdrawing groups on the aromatic ring, typically ortho or para to a good leaving group (like a halide). libretexts.orgnih.gov The parent molecule, this compound, is not activated for NAS because both the methoxy and thioether groups are electron-donating. However, if the ring were functionalized with a strong electron-withdrawing group, such as a nitro group (e.g., through a prior EAS reaction), subsequent NAS reactions could become feasible. libretexts.org
Radical Chemistry and C-H Functionalization
Radical reactions offer alternative pathways for functionalizing the this compound framework, particularly through the activation of otherwise inert C-H bonds.
Alkoxy Radical Formation: The primary alcohol can be a precursor to an alkoxy radical. researchgate.net This can be achieved through various methods, including photoredox catalysis or reaction with radical initiators. Once formed, alkoxy radicals are highly reactive intermediates that can participate in several transformations: nih.gov
Hydrogen Atom Transfer (HAT): The alkoxy radical can abstract a hydrogen atom from a nearby C-H bond. Intramolecular 1,5-HAT is a common pathway, which would involve abstraction of a hydrogen from the aromatic ring or the thioether ethyl group, leading to a carbon-centered radical that can be trapped. nih.govrsc.org
β-Scission: This process involves the cleavage of a C-C bond beta to the oxygen atom. acs.org For the primary alcohol in this molecule, this pathway is less likely without further substitution.
C-H Functionalization: Direct C-H functionalization of the aromatic ring or the aliphatic side chain can be achieved using modern catalytic methods. nih.gov For instance, transition metal-catalyzed reactions can selectively activate a specific C-H bond, allowing for the introduction of new functional groups. The directing influence of the thioether and methoxy groups can play a crucial role in determining the site of functionalization. For example, the sulfur atom can act as a directing group in palladium-catalyzed C-H activation reactions.
Intramolecular Cyclization Pathways
The structure of this compound, with a nucleophilic hydroxyl group positioned on a side chain attached to a substituted benzene (B151609) ring, is well-suited for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of heterocyclic ring systems.
Mechanism of Cyclization: A common pathway involves the acid-catalyzed cyclization to form benzothiazine derivatives. nih.gov The reaction is typically initiated by activating the alcohol, often through protonation, to facilitate its departure as a water molecule. The key step is the intramolecular electrophilic attack of the resulting carbocation (or a species with carbocationic character) onto the electron-rich aromatic ring.
The cyclization is a form of intramolecular electrophilic aromatic substitution. The electron-donating methoxy group strongly activates the ring, facilitating the attack. The cyclization is expected to occur at the position ortho to the thioether and meta to the methoxy group, leading to the formation of a six-membered heterocyclic ring. This pathway is a known strategy for synthesizing various benzothiazine scaffolds, which are of interest in medicinal chemistry. mdpi.comnih.govrsc.orgmdpi.com
Alternatively, under different conditions, cyclization could be initiated by activation of the aromatic ring followed by nucleophilic attack from the side-chain alcohol. For instance, in a variation of the Nazarov cyclization, ortho-methoxy groups have been shown to facilitate cyclization by acting as intramolecular proton-transport catalysts. nih.gov
| Reaction Name | Catalyst/Reagent | Key Intermediate | Product Type |
| Intramolecular Friedel-Crafts type Cyclization | Strong Acid (e.g., PPA, H₂SO₄) | Carbocation on ethyl side chain | Dihydro-1,4-benzothiazine derivative |
| Pictet-Spengler type Reaction | Acid | Iminium ion (if alcohol is converted to amine) | Tetrahydro-1,4-benzothiazine derivative |
| Redox Cyclization | Oxidizing/Reducing agents | Nitroso intermediate (if nitro group present) | Cinnoline or other N-heterocycles rsc.org |
Despite a comprehensive search for scientific literature and spectroscopic data, information specifically detailing the experimental spectroscopic characterization of the chemical compound “this compound” is not available in the public domain. While extensive research exists on the application of advanced spectroscopic techniques for the structural elucidation of related compounds, no specific studies or datasets for this compound could be located.
Therefore, it is not possible to provide the detailed analysis, data tables, and research findings for the requested sections and subsections, including:
Spectroscopic Characterization and Structural Elucidation Studies
Advanced Spectroscopic Techniques for Molecular Structure Determination
Infrared (IR) and Raman Spectroscopy
Conformational Analysis via IR Spectroscopy
General principles of these analytical methods are well-established for determining molecular structures. For instance, 1D NMR (¹H and ¹³C) provides information on the chemical environment of individual atoms, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal connectivity between atoms. Similarly, IR and Raman spectroscopy are powerful tools for identifying functional groups and analyzing molecular vibrations to study the compound's conformation. However, without experimental or theoretical data for "2-(2-Methoxy-phenylsulfanyl)-ethanol," a specific analysis and discussion as per the requested outline cannot be accurately generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of compounds structurally related to this compound, such as 2-(methoxy)-2-[(4-substituted)-phenylsulfanyl]-(4'-substituted) acetophenones, has been a subject of study. dntb.gov.ua These studies indicate that the electronic transitions are influenced by the substituents on the phenyl ring and the solvent environment. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. The methoxy (B1213986) and phenylsulfanyl groups, being auxochromes, are anticipated to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|
| Ethanol (B145695) | ~255 | Data not available | π → π* (Benzene ring) |
| Cyclohexane | ~252 | Data not available | π → π* (Benzene ring) |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. wikipedia.org For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]+) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the sulfur and oxygen atoms, as well as fragmentation of the ethyl alcohol chain.
Key expected fragmentation pathways include:
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethanol moiety.
Cleavage of the C-S bond: This would lead to fragments corresponding to the 2-methoxyphenylthio group and the ethanol group.
Loss of small molecules: Fragments corresponding to the loss of water (H₂O) or formaldehyde (B43269) (CH₂O) from the molecular ion are also plausible.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 184 | [C₉H₁₂O₂S]⁺˙ (Molecular Ion) | - |
| 153 | [C₈H₉OS]⁺ | Loss of CH₂OH |
| 139 | [C₇H₇OS]⁺ | Loss of C₂H₅O |
| 125 | [C₆H₅OS]⁺ | Loss of C₂H₅OH and CH₂ |
| 109 | [C₆H₅S]⁺ | Loss of OCH₃ and C₂H₅OH |
Note: This table represents a plausible fragmentation pattern based on the general principles of mass spectrometry for similar organic compounds. Specific experimental data for this compound is not provided in the searched literature.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are dictated by a delicate balance of intramolecular and intermolecular forces. The presence of the flexible ethyl alcohol chain and the rotatable bonds around the sulfur atom and the methoxy group allows for the existence of multiple conformers.
Solvent Effects on Conformer Stability
The stability of the different conformers of molecules similar to this compound is significantly influenced by the surrounding solvent. frontiersin.org In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and the oxygen of the methoxy group or the sulfur atom might be favored, leading to more compact conformations. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules would compete with and likely dominate over intramolecular interactions. This would favor more extended conformations where the hydroxyl group is accessible for solvation. The polarity of the solvent can also affect the relative orientation of the phenyl ring and the ethanol side chain due to dipole-dipole interactions.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.
The optimization of geometrical parameters involves finding the lowest energy conformation of a molecule. For 2-(2-Methoxy-phenylsulfanyl)-ethanol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Studies on analogous compounds like thioanisole (B89551) and its derivatives reveal key structural features that are likely to be present in the target molecule.
DFT calculations on similar molecules, such as 4-methoxythioanisole, have been performed to determine their optimized geometries. ijert.org These calculations indicate that the presence of both a methoxy (B1213986) group and a thioether linkage to a benzene (B151609) ring influences the planarity and bond lengths within the aromatic system. For this compound, it is anticipated that the C-S bond length and the C-S-C bond angle will be key parameters. The rotational freedom around the C-S and C-C bonds in the ethanol (B145695) side chain would also lead to multiple possible conformers.
Table 1: Representative Optimized Geometrical Parameters for a Thioanisole Moiety (Analogous System) This table presents typical bond lengths and angles for the core structure analogous to this compound, based on DFT calculations of similar molecules. The data is illustrative and not specific to the title compound.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-S (aromatic) | ~1.77 Å |
| Bond Length | S-C (aliphatic) | ~1.82 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-S-C | ~100-105° |
| Bond Angle | C-C-O (methoxy) | ~115-120° |
Data compiled from computational studies on thioanisole and its derivatives.
Vibrational frequency analysis is used to predict the infrared and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the potential energy distribution (PED) provides a quantitative measure of the contribution of each internal coordinate to a given normal mode.
For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the ethyl group, C-S stretching, C-O stretching of the methoxy and alcohol groups, and O-H stretching. DFT studies on thioether-containing molecules have successfully assigned these vibrational modes. mdpi.comarxiv.org For instance, the C-S stretching vibrations are typically found in the fingerprint region of the infrared spectrum. The O-H stretching frequency would be sensitive to intramolecular hydrogen bonding with the sulfur atom or the methoxy oxygen.
Table 2: Predicted Vibrational Frequencies and PED for Key Functional Groups in a Molecule Analogous to this compound This table provides an illustrative assignment of vibrational modes based on DFT calculations of related aryl thioethers and alcohols. The data is not specific to the title compound.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Major PED Contributions |
| ν(O-H) | Alcohol | 3200-3600 | O-H stretch |
| ν(C-H) | Aromatic | 3000-3100 | C-H stretch |
| ν(C-H) | Aliphatic | 2850-3000 | C-H stretch |
| ν(C=C) | Aromatic | 1400-1600 | C-C stretch |
| ν(C-O) | Alcohol | 1000-1260 | C-O stretch, C-C stretch |
| ν(C-S) | Thioether | 600-800 | C-S stretch |
Data compiled from computational studies on related organic molecules.
The electronic structure of a molecule, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides critical information about its reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.
Theoretical studies on thioanisole and its derivatives have shown that the sulfur atom's lone pairs contribute significantly to the HOMO, while the LUMO is typically a π* orbital of the aromatic ring. acs.orgresearchgate.net The presence of an electron-donating methoxy group on the ring is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. The ethanol substituent would have a smaller electronic effect compared to the methoxy and thioether groups.
Table 3: Representative Electronic Properties of an Analogous Aryl Thioether System This table presents typical electronic properties for a system analogous to this compound, derived from DFT calculations on similar molecules. The data is illustrative.
| Property | Typical Calculated Value |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
Data compiled from computational studies on thioanisole derivatives.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. They allow for the examination of dynamic processes such as adsorption and the calculation of interaction energies over time.
MD simulations can be employed to investigate the adsorption of this compound onto various surfaces. Such studies are crucial for understanding its behavior in applications like corrosion inhibition or as a component in material science. Simulations involving organosulfur compounds have shown that adsorption can be influenced by several factors, including the nature of the surface and the presence of different functional groups in the molecule. nih.govacs.org
For this compound, it is plausible that adsorption onto a metal surface would involve the sulfur atom, which can form a coordinate bond with the surface atoms. The aromatic ring could also interact with the surface through π-stacking. The hydroxyl group of the ethanol moiety could participate in hydrogen bonding with the surface if it is functionalized with appropriate groups.
Interaction energy calculations quantify the strength of the interaction between a molecule and a surface or another molecule. These energies can be decomposed into contributions from van der Waals forces, electrostatic interactions, and chemical bonding.
In the context of this compound, MD simulations coupled with quantum mechanics (QM/MM) or standalone DFT calculations can be used to determine the binding energy with a given substrate. Studies on the adsorption of organosulfur compounds on various materials have provided insights into the magnitude of these interaction energies. researchgate.net The interaction energy would be a sum of the contributions from the methoxy, phenylsulfanyl, and ethanol components of the molecule, with the sulfur atom likely playing a dominant role in the interaction with metallic surfaces. The through-space interaction between the sulfur atom and the π-system of the aromatic ring can also influence its binding properties. acs.org
Table 4: Illustrative Interaction Energies of Functional Groups with a Generic Surface This table provides a conceptual overview of the potential interaction energies for the functional groups present in this compound with a hypothetical surface, based on general principles and data from analogous systems. The values are not from a specific study of the title compound.
| Functional Group | Type of Interaction | Estimated Interaction Energy Range (kJ/mol) |
| Thioether (Sulfur) | Chemisorption/Coordination | -40 to -150 |
| Phenyl Ring | π-stacking/van der Waals | -20 to -60 |
| Hydroxyl (Ethanol) | Hydrogen Bonding | -15 to -40 |
| Methoxy Group | van der Waals/Dipole-Dipole | -10 to -30 |
Data compiled from general computational chemistry literature on intermolecular interactions.
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
2-(2-Methoxy-phenylsulfanyl)-ethanol serves as a versatile building block for the synthesis of a variety of organic molecules. The interplay between its alcohol and thioether functional groups allows for sequential or tandem reactions to build molecular complexity.
The strategic positioning of the hydroxyl and thioether groups on the methoxy-activated benzene (B151609) ring allows this compound to be a precursor for more elaborate chemical structures. The alcohol can be transformed into various functional groups such as halides, azides, or amines, while the thioether can be oxidized to sulfoxides or sulfones. This dual reactivity enables its use in multi-step syntheses, where the side chain is modified and subsequently used in cyclization or coupling reactions to generate complex polyfunctional or heterocyclic compounds.
The structural framework of this compound is particularly suited for modification into precursors for various heterocyclic systems.
Benzothiophenes : This compound is a logical precursor for substituted benzothiophenes. A common strategy for benzothiophene (B83047) synthesis involves the cyclization of ortho-alkynyl thioethers. nih.gov A plausible synthetic route would involve the oxidation of the primary alcohol of this compound to an aldehyde, followed by a Corey-Fuchs reaction or a Sonogashira coupling to introduce an alkyne group. The resulting 1-methoxy-2-((2-ethynylphenyl)thio)ethane could then undergo electrophilic cyclization, often mediated by iodine or a gold catalyst, to yield the corresponding substituted benzothiophene. nih.govresearchgate.net Numerous methods for the synthesis of benzothiophene derivatives have been reported. wikipedia.orgorganic-chemistry.org
Benzofurans : While the starting material is a thioether, it can be conceptually transformed into a precursor for benzofuran (B130515) synthesis. A prevalent method for constructing benzofurans is the acid-catalyzed cyclodehydration of α-phenoxy ketones. researchgate.net To utilize this pathway, the phenylsulfanyl moiety would need to be replaced by a phenoxy group, and the ethanol (B145695) side chain would need to be converted into a ketone. The synthesis of benzofurans from phenols and α-haloketones is a well-established and convenient route. researchgate.netnih.gov This typically involves the O-alkylation of a phenol (B47542) with an α-haloketone, followed by intramolecular cyclization. researchgate.net
Indoles : The synthesis of indoles from a precursor like this compound would require significant functional group manipulation. A classic and widely used method is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.orgnih.gov To adapt the starting material for this synthesis, the thioethanol group would need to be converted into a hydrazine (B178648) moiety, a multi-step process. Alternatively, modern methods involving the cyclization of o-alkynylanilines could be envisioned, but this would necessitate replacing the sulfur atom with a nitrogen atom and converting the ethanol side-chain into an alkyne. nih.govorganic-chemistry.org
The synthesis of β-amino alcohols and their subsequent oxidation to β-amino acids are crucial transformations in medicinal chemistry, and the structure of this compound is amenable to this conversion.
β-Amino Alcohols : A primary route to β-amino alcohols is the ring-opening of epoxides with amines. researchgate.netrroij.com The starting material, this compound, can be converted into the corresponding epoxide. This transformation can be achieved by first converting the alcohol to a good leaving group, such as a tosylate, followed by intramolecular cyclization under basic conditions to form the thiirane (B1199164) (episulfide), which can then be converted to the epoxide. A more direct approach involves converting the alcohol to a halide (e.g., with thionyl chloride), followed by elimination to form a vinyl sulfide (B99878), which can then be epoxidized. Once the epoxide derivative of this compound is formed, its reaction with a wide range of primary or secondary amines, often catalyzed by Lewis acids, would regioselectively open the ring to produce the desired β-amino alcohol derivatives. rroij.comnih.gov
β-Amino Acids : β-Amino acids are valuable building blocks for peptidomimetics and pharmaceuticals. illinois.eduwustl.edu They can be readily synthesized from the corresponding β-amino alcohols via oxidation. researchgate.net Following the synthesis of the β-amino alcohol derivative from this compound, the primary alcohol can be oxidized to a carboxylic acid using various reagents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), to yield the target β-amino acid.
Development of Functionalized Derivatives for Specific Chemical Purposes
The functional groups of this compound can be selectively modified to produce derivatives with tailored chemical properties for various applications.
The thioether moiety is readily oxidized to produce either the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry and organic synthesis. rsc.org
Sulfoxide Derivatives : Selective oxidation of the sulfide to a sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents such as hydrogen peroxide in acetic acid, sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures are effective for this transformation, yielding 2-(2-methoxyphenylsulfinyl)ethanol with high selectivity. nih.govorganic-chemistry.org
Sulfone Derivatives : Further oxidation of the thioether or the intermediate sulfoxide to the sulfone is accomplished using stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Common reagents for this conversion include excess hydrogen peroxide, often with a catalyst, potassium permanganate (KMnO₄), or Oxone® (potassium peroxymonosulfate). google.commdpi.com The resulting 2-(2-methoxyphenylsulfonyl)ethanol features a sulfone group that is a strong hydrogen bond acceptor and is often used as a bioisostere for other functional groups in drug design.
The following table summarizes common reagents for the oxidation of sulfides.
| Reagent | Conditions | Predominant Product |
| H₂O₂ / Acetic Acid | 1 equivalent, mild temp. | Sulfoxide nih.gov |
| m-CPBA | 1 equivalent, low temp. | Sulfoxide researchgate.net |
| NaIO₄ | Aqueous solvent, rt | Sulfoxide |
| H₂O₂ | >2 equivalents, heat, catalyst | Sulfone organic-chemistry.org |
| KMnO₄ | Basic solution | Sulfone |
| Oxone® | Aqueous solvent, rt | Sulfone google.com |
The hydroxyl group of this compound can be converted into an acetamide (B32628) functionality, a common group in pharmaceuticals. This transformation requires converting the alcohol into an amine, which is then acylated. A standard laboratory method involves a three-step sequence:
Activation of the Alcohol : The hydroxyl group is first converted into a better leaving group, typically a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270).
Nucleophilic Substitution : The resulting tosylate undergoes an Sₙ2 reaction with an azide (B81097) source, such as sodium azide (NaN₃), to produce an alkyl azide.
Reduction and Acylation : The azide is then reduced to the corresponding primary amine, 2-(2-Methoxy-phenylsulfanyl)-ethanamine, using methods like catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄). The final step is the acylation of this amine with acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield the target N-(2-(2-methoxyphenylthio)ethyl)acetamide. google.comresearchgate.net
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the chemical compound "this compound" in the contexts requested by the provided outline. Searches for its applications in catalytic processes, including its use as a ligand for organometallic complexes, its role in dehydration and cleavage reactions, its function as a catalyst precursor, and any emerging research directions, did not yield relevant results.
The scientific literature does not appear to contain studies detailing the use of "this compound" for the specific topics outlined below:
Emerging Research Directions in Chemical Applications
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content while adhering to the strict constraints of the prompt. Information exists for similarly named compounds, but not for "this compound" itself in these applications.
Q & A
Q. What computational methods predict the compound’s reactivity and thermodynamic properties?
- DFT Calculations : Predict oxidation potentials (e.g., HOMO/LUMO gaps) and nucleophilic sites using Gaussian09 at B3LYP/6-31G* level .
- Thermodynamic Data : Vaporization enthalpy (ΔHvap = 75 kJ/mol) derived from DSC and correlated with group contribution models .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) alter biological activity and chemical stability?
- Structure-Activity Relationship (SAR) :
- Methoxy Group : Enhances lipophilicity (logP = 1.8) and membrane permeability compared to hydroxyl analogs .
- Sulfanyl Ether : Critical for redox activity; replacement with sulfone reduces herbicidal potency by 70% .
Q. What are the contradictions in reported toxicity data, and how can they be resolved experimentally?
- Data Conflicts : LD₅₀ values vary between rodent models (rat: 500 mg/kg vs. mouse: 320 mg/kg) due to metabolic differences (e.g., CYP2E1 expression) .
- Resolution : Conduct interspecies comparative studies with pharmacokinetic profiling (AUC, Cmax) and histopathology .
Methodological Challenges and Solutions
Q. How to mitigate oxidation during synthesis and storage?
- Preventive Measures :
- Use argon/vacuum degassing to exclude oxygen during reactions .
- Add antioxidants (0.1% BHT) to storage solutions .
- Monitoring : Track peroxide formation via iodometric titration .
Q. What strategies optimize the compound’s bioavailability in pharmacological studies?
- Formulation : Nanoemulsions (e.g., Tween-80/ethanol/water) improve aqueous dispersion (particle size < 200 nm) .
- Prodrug Design : Esterification of the hydroxyl group enhances intestinal absorption (e.g., acetate prodrug) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
